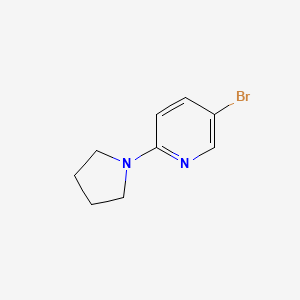

5-Bromo-2-(pyrrolidin-1-yl)pyridine

Beschreibung

Significance of Halogenated Pyridine (B92270) Derivatives in Heterocyclic Chemistry Research

Halogenated pyridine derivatives are crucial building blocks in the synthesis of a wide array of functional molecules, including pharmaceuticals, agrochemicals, and ligands for metal complexes. researchgate.netnih.gov The introduction of a halogen atom onto the pyridine ring provides a reactive handle for a variety of chemical transformations, most notably cross-coupling reactions. This versatility allows for the construction of complex molecular architectures with precise regiocontrol. nih.gov

The electronic properties of the pyridine ring, being an electron-deficient π-system, make direct halogenation challenging, often requiring harsh reaction conditions. nih.gov However, modern synthetic methods have been developed to overcome these limitations, enabling the selective halogenation of pyridines at various positions. researchgate.netnih.govchemrxiv.orgmountainscholar.orgchemrxiv.org These advancements have further solidified the importance of halopyridines as indispensable intermediates in organic synthesis. For instance, the carbon-halogen bond can be readily converted into carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, paving the way for the synthesis of diverse and complex molecules. chemrxiv.org

Role of Pyrrolidine (B122466) Moieties in Contemporary Chemical Biology and Medicinal Chemistry

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a prevalent structural motif in a multitude of natural products, pharmaceuticals, and biologically active compounds. nih.govfrontiersin.orgnih.gov Its significance in medicinal chemistry is underscored by its presence in numerous approved drugs. wikipedia.org The non-planar, sp3-hybridized nature of the pyrrolidine scaffold allows for a greater exploration of three-dimensional chemical space, a desirable trait in drug design. nih.gov

Pyrrolidine derivatives exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. frontiersin.org This wide range of biological effects stems from the ability of the pyrrolidine moiety to interact with various biological targets, such as enzymes and receptors. frontiersin.orgontosight.ai The nitrogen atom within the pyrrolidine ring imparts basicity and serves as a key point for substitution, with a vast majority of pyrrolidine-containing drugs being N-substituted. nih.gov

Contextualization of 5-Bromo-2-(pyrrolidin-1-yl)pyridine within Advanced Synthetic and Pharmacological Research

The compound this compound, with the molecular formula C9H11BrN2, integrates the key features of both halogenated pyridines and pyrrolidines. sigmaaldrich.com This unique combination makes it a valuable intermediate in the synthesis of more complex molecules with potential pharmacological applications. The bromine atom at the 5-position of the pyridine ring serves as a versatile functional group for further chemical modifications, such as Suzuki cross-coupling reactions, allowing for the introduction of various aryl or heteroaryl groups. mdpi.com The pyrrolidine moiety at the 2-position can influence the compound's solubility, lipophilicity, and ability to interact with biological targets.

Research has shown that derivatives of 5-bromopyridine can be utilized in the synthesis of compounds with a range of biological activities. For example, a study on a related bromo-indole carboxamide derivative demonstrated significant anti-angiogenic and anti-proliferative activities. nih.gov While direct pharmacological data on this compound is limited in publicly available literature, its structural components suggest its potential as a precursor for compounds targeting a variety of diseases. The synthesis of such compounds often involves a multi-step process, starting from commercially available precursors like 2-hydroxypyrimidine (B189755) or 5-nitro-2-chloropyridine. google.comgoogle.com

Compound Information

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-2-pyrrolidin-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2/c10-8-3-4-9(11-7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEVCTGBLQDZPFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585969 | |

| Record name | 5-Bromo-2-(pyrrolidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210963-93-2 | |

| Record name | 5-Bromo-2-(1-pyrrolidinyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=210963-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-(pyrrolidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Chemical Transformations

Established Synthetic Pathways for 5-Bromo-2-(pyrrolidin-1-yl)pyridine and Analogues

The construction of this compound and related structures relies on well-established principles of organic synthesis, primarily focusing on the strategic introduction of the bromine atom and the pyrrolidine (B122466) moiety onto the pyridine (B92270) core.

Precursor Design and Strategic Bromination Reactions

The synthesis often commences with the careful selection or preparation of a suitable pyridine precursor. A common strategy involves the bromination of a pre-functionalized pyridine ring. For instance, the synthesis of a related analogue, 2-(5-Bromo-2-methoxypyridin-3-yl)-1-(naphthalen-1-yl)-2-phenylethanone, was achieved by treating 2-(2-methoxypyridin-3-yl)-1-(naphthalen-1-yl)-2-phenylethanone with N-bromosuccinimide (NBS). This reaction, carried out in acetonitrile (B52724) at 80°C, resulted in a high yield of the desired brominated product. nih.gov

Another approach to a brominated pyridine precursor involves a one-step synthesis method for 5-bromo-2-chloropyrimidine, which can serve as a starting material for further functionalization. This method utilizes 2-hydroxypyrimidine (B189755) and hydrobromic acid with hydrogen peroxide as a catalyst, followed by reaction with phosphorus oxychloride in the presence of an organic amine catalyst to yield 5-bromo-2-chloropyridine. google.com Similarly, 5-bromo-2-methylpyridine (B113479) can be prepared through a multi-step sequence starting from the condensation of diethyl malonate with 5-nitro-2-chloropyridine, followed by reduction and a Sandmeyer-type reaction. google.com

The bromination of 2-pyridinone and its derivatives in aqueous solution has also been studied, providing insights into the kinetics and mechanism of introducing a bromine atom onto the pyridine ring system. acs.org

Nucleophilic Aromatic Substitution (NAS) for Pyrrolidine Incorporation

A cornerstone in the synthesis of 2-(pyrrolidin-1-yl)pyridine (B2521158) derivatives is the nucleophilic aromatic substitution (SNA) reaction. This powerful transformation allows for the direct introduction of the pyrrolidine ring onto an appropriately activated pyridine core. The reaction typically involves a halopyridine, where the halogen atom acts as a leaving group, and pyrrolidine, which serves as the nucleophile. youtube.comyoutube.com

The reactivity of halopyridines in NAS reactions is well-documented, with the substitution occurring preferentially at the C2 or C4 positions. youtube.com This is due to the ability of the nitrogen atom in the pyridine ring to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. youtube.com The general mechanism involves the attack of the nucleophile on the carbon atom bearing the leaving group, followed by the departure of the leaving group to restore the aromaticity of the pyridine ring. youtube.comyoutube.com

For the synthesis of this compound, a common precursor is 2,5-dibromopyridine. The reaction with pyrrolidine can be controlled to achieve selective substitution at the 2-position, leveraging the higher reactivity of the C2 position towards nucleophilic attack. The presence of excess pyrrolidine can also influence the reaction outcome. researchgate.net

Advanced Synthetic Approaches and Methodological Innovations

The field of pyridine functionalization is continually evolving, with the development of novel catalytic systems and stereoselective methods pushing the boundaries of what is synthetically achievable.

Catalytic Reaction Development in Pyridine Functionalization

Transition-metal and rare-earth metal catalysis have emerged as powerful tools for the direct functionalization of pyridine C-H bonds. beilstein-journals.orgnih.gov These methods offer an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. For example, heterobimetallic Rh-Al catalysts have been successfully employed for the selective C2-monoalkylation of 2,6-unsubstituted pyridines with alkenes. beilstein-journals.org Furthermore, palladium-catalyzed decarboxylative ortho-(hetero)arylation of pyridine N-oxides provides a route to introduce heterocyclic moieties. beilstein-journals.org

Photochemical organocatalytic methods are also gaining prominence. A recently developed method utilizes pyridinyl radicals, generated via single-electron transfer (SET) reduction of pyridinium (B92312) ions, to achieve functionalization with radicals derived from allylic C-H bonds. acs.org This approach offers distinct positional selectivity compared to classical Minisci reactions. acs.org

Stereoselective Synthesis of Enantiopure Pyrrolidine-Containing Analogues

The synthesis of enantiomerically pure pyrrolidine-containing compounds is of significant interest, particularly in drug discovery, where stereochemistry often plays a crucial role in biological activity. mdpi.comnih.gov Stereoselective methods for synthesizing pyrrolidine derivatives can be broadly categorized into two approaches: functionalization of an existing optically pure pyrrolidine source, such as proline or 4-hydroxyproline, or the cyclization of acyclic precursors. mdpi.com

For instance, the synthesis of trihydroxylated pyrrolidines has been achieved diastereoselectively from an enantiopure imide derived from (-)-malic acid. core.ac.uk Another strategy involves the ring-expansion of monocyclopropanated pyrroles, which provides access to highly functionalized tetrahydropyridine (B1245486) derivatives in a stereoselective manner. nih.govacs.org These methods highlight the importance of controlling stereochemistry during the synthesis of complex pyrrolidine-containing molecules.

Strategic Derivatization and Analogue Synthesis of this compound Scaffolds

The bromine atom in this compound serves as a versatile handle for a wide range of chemical transformations, enabling the synthesis of a diverse array of analogues. nih.gov

A primary method for derivatization is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the introduction of various aryl and heteroaryl groups at the 5-position of the pyridine ring by coupling with the corresponding boronic acids. nih.gov This strategy has been successfully employed to synthesize a series of C5-aryl pyridine analogues of bedaquiline, a diarylquinoline anti-mycobacterial agent. nih.gov

The pyrrolidine ring itself can also be the site of modification. For example, the synthesis of (R)-5-Bromo-3-(N-Methylpyrrolidine-2-yl-Methyl)-1H (substituted)-Indole derivatives has been reported, starting from 4-bromo aniline (B41778) in a multi-step synthesis. iajps.com This demonstrates the potential for creating complex molecules by building upon the this compound scaffold.

Furthermore, the development of methods for the derivatization of related heterocyclic systems, such as the synthesis of pyrrolidine-2,5-diones and their subsequent functionalization, provides a blueprint for the potential modification of the pyrrolidine moiety in this compound. nih.gov

Below is a table summarizing some of the key synthetic transformations involving this compound and its precursors.

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

| 2-(2-methoxypyridin-3-yl)-1-(naphthalen-1-yl)-2-phenylethanone | N-bromosuccinimide (NBS) | 2-(5-Bromo-2-methoxypyridin-3-yl)-1-(naphthalen-1-yl)-2-phenylethanone | Bromination | nih.gov |

| 2,5-dibromopyridine | Pyrrolidine | This compound | Nucleophilic Aromatic Substitution | youtube.comyoutube.com |

| 5-bromo-2-methoxypyridine | Aryl boronic acids, Pd catalyst | 5-Aryl-2-methoxypyridine | Suzuki-Miyaura Coupling | nih.gov |

| 4-bromo aniline | Multi-step synthesis | (R)-5-Bromo-3-(N-Methylpyrrolidine-2-yl-Methyl)-1H (substituted)-Indole | Multi-step synthesis | iajps.com |

of this compound

The chemical scaffold this compound is a valuable heterocyclic building block in organic synthesis, primarily utilized as a precursor for more complex molecular architectures. Its synthetic utility stems from the presence of two key reactive sites: the bromine-substituted pyridine ring and the saturated pyrrolidine moiety. These features allow for a diverse range of chemical transformations, enabling the construction of novel compounds with potential applications in medicinal chemistry and materials science. This article details the strategic chemical modifications that can be performed on this compound.

1 Modifications on the Pyridine Nucleus

The bromine atom at the C-5 position of the pyridine ring is the primary site for functionalization. Its reactivity is characteristic of an aryl halide, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental for creating new carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of a wide array of substituents onto the pyridine core.

Suzuki-Miyaura Coupling: This reaction is a powerful and widely used method for forming biaryl structures. nih.govlibretexts.org In the context of this compound, the bromine atom can be coupled with various aryl or heteroaryl boronic acids or their esters. nih.govorganic-chemistry.org The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, in the presence of a suitable phosphine (B1218219) ligand and a base. organic-chemistry.orgorganic-chemistry.org The choice of ligand is crucial and can influence reaction efficiency, with bulky, electron-rich phosphines such as those from the Buchwald ligand family often providing excellent results for challenging heteroaromatic substrates. organic-chemistry.org

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is the method of choice. wikipedia.orglibretexts.org This reaction couples the bromo-pyridine with a terminal alkyne, utilizing a dual catalyst system of palladium and copper(I) iodide in the presence of a base, typically an amine like triethylamine (B128534) or pyrrolidine. wikipedia.orglibretexts.org This transformation is instrumental in synthesizing conjugated enynes and arylalkynes, which are precursors for more complex cyclic and acyclic systems. libretexts.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. wikipedia.org

Buchwald-Hartwig Amination: For the formation of new carbon-nitrogen bonds, the Buchwald-Hartwig amination offers a direct route to arylated amines. wikipedia.orglibretexts.org This palladium-catalyzed reaction can couple this compound with a wide range of primary or secondary amines, including anilines and other heterocyclic amines. wikipedia.orgnih.gov Similar to the Suzuki coupling, the reaction requires a palladium catalyst, a phosphine ligand, and a strong, non-nucleophilic base such as sodium tert-butoxide. researchgate.net This method provides access to a diverse library of substituted aminopyridines. researchgate.net

Below is a summary of typical conditions for these transformations.

| Reaction Type | Coupling Partner | Typical Catalyst/Ligand System | Base | Typical Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ / Ar-B(OR)₂ | Pd(OAc)₂ or Pd₂(dba)₃ / PPh₃, PCy₃, or Buchwald Ligands (e.g., XPhos) | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane, Toluene, DMF |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine, Diisopropylamine | THF, DMF |

| Buchwald-Hartwig | Primary/Secondary Amine (R¹R²NH) | Pd(OAc)₂ or Pd₂(dba)₃ / BINAP, DPPF, or Buchwald Ligands | NaOtBu, K₃PO₄, LiHMDS | Toluene, Dioxane |

2 Modifications on the Pyrrolidine Moiety

While the pyridine nucleus is the more common site for modification, the pyrrolidine ring also offers opportunities for strategic chemical transformations. These modifications can alter the steric and electronic properties of the molecule, which is particularly relevant in drug discovery.

Dehydrogenation to Pyrroles: The saturated pyrrolidine ring can be aromatized to a pyrrole (B145914) ring. A notable method involves a metal-free, borane-catalyzed dehydrogenation using tris(pentafluorophenyl)borane, B(C₆F₅)₃. acs.org This transformation typically requires an oxidant or a hydrogen acceptor. acs.org The stability of pyrrolidines compared to the often-sensitive pyrrole products makes this a useful strategy for late-stage functionalization. acs.org In some contexts, particularly with more complex fused systems like tetrahydroisoquinolines, dehydrogenation conditions (e.g., Pd/C at high temperatures) can lead to the complete removal of the pyrrolidine substituent. researchgate.netamanote.com

Ring Contraction of Pyridines to Pyrrolidines: While not a direct modification of the pre-formed this compound, it is relevant to note a synthetic strategy that involves the photo-promoted ring contraction of pyridines to form pyrrolidine derivatives. nih.gov This skeletal editing approach transforms abundant pyridine starting materials into valuable pyrrolidine skeletons. nih.gov

Palladium-Catalyzed Carboamination: N-aryl-2-allyl pyrrolidines can be synthesized through palladium-catalyzed carboamination reactions. nih.gov While this method builds the pyrrolidine ring from an acyclic γ-(N-arylamino)alkene, it highlights a pathway for generating complex pyrrolidine structures that could be conceptually related to the target molecule. nih.gov

| Transformation | Key Reagents | Product Type | Reference |

|---|---|---|---|

| Dehydrogenation | B(C₆F₅)₃, Hydrogen Acceptor | 2-(Pyrrol-1-yl)pyridine derivative | acs.org |

| Elimination (Side Reaction) | Pd/C, High Temperature | De-pyrrolidinated pyridine | researchgate.net |

3 Introduction of Bridging Linkers and Fused Ring Systems

The bifunctional nature of this compound makes it a candidate for the synthesis of larger, more complex molecules containing bridging elements or fused heterocyclic systems. These structures are of significant interest in supramolecular chemistry and as ligands for metal complexes. sigmaaldrich.com

Synthesis of Bridging Ligands: Cross-coupling reactions are the primary tools for constructing bridging ligands. By selecting appropriate di-halo or di-boronic acid coupling partners, this compound can be used to build symmetrical or unsymmetrical bi- and poly-heterocyclic systems. For instance, a Suzuki coupling with a diboronic acid could link two units of the pyridine, creating a bipyridyl system with a central linker. Similarly, a Sonogashira coupling with a di-alkyne could introduce a rigid acetylene-based bridge. The design of such bridging ligands is crucial for creating dinuclear metal complexes with specific spatial arrangements. sigmaaldrich.com

Formation of Fused Ring Systems: The reactive sites on this compound can be used to construct fused rings through intramolecular cyclization reactions. After an initial intermolecular coupling reaction at the bromine position to introduce a suitable functional group, a subsequent reaction can induce ring closure. For example, coupling with a partner containing an ortho-amino or ortho-hydroxyl group could set the stage for an intramolecular condensation or nucleophilic aromatic substitution, leading to the formation of a new fused heterocyclic ring adjacent to the pyridine. An analogous strategy has been used to synthesize benzofuro[3,2-d]pyrimidines from 2-(5-bromo-3,4-dihydropyrimidin-4-yl)phenols. researchgate.net

| Synthetic Goal | Strategy | Key Reactions | Potential Product Structure |

|---|---|---|---|

| Bridging Ligands | Dimerization or coupling with a linker | Suzuki, Sonogashira, or Buchwald-Hartwig Coupling | Pyrrolidinyl-Py-Linker-Py-Pyrrolidinyl |

| Fused Ring Systems | Intermolecular coupling followed by intramolecular cyclization | Suzuki/Sonogashira followed by Condensation/SNAr | Tricyclic heteroaromatic systems |

Biological and Pharmacological Investigations

In Vitro Biological Activity Screening of 5-Bromo-2-(pyrrolidin-1-yl)pyridine Derivatives

The in vitro evaluation of compounds derived from this compound provides the foundational data for understanding their therapeutic potential. The core structure, combining a pyridine (B92270) ring with a pyrrolidine (B122466) moiety, is a common feature in many biologically active molecules.

Antimicrobial Efficacy Studies

The pyridine nucleus is a constituent of many natural products and synthetic drugs with demonstrated antibacterial, antifungal, and antiviral properties. nih.govmdpi.com Similarly, the pyrrolidine ring is a key structural unit in various compounds exhibiting a wide spectrum of pharmacological activities, including antimicrobial effects. scispace.com For instance, studies on pyrrolidine-2,5-dione derivatives have shown moderate antimicrobial activities against selected bacterial and fungal species. scispace.com

However, specific studies detailing the antimicrobial efficacy of this compound are not extensively reported. While general research into pyridine-based compounds has identified derivatives with moderate to good antimicrobial activity against strains like Escherichia coli, Salmonella typhi, and Bacillus subtilis, data directly pertaining to the 5-bromo-2-(pyrrolidin-1-yl) derivative is scarce. nih.gov

Anticancer and Cytotoxicity Assessments against Diverse Cell Lines

The development of pyridine and pyrrolidine derivatives as potential anticancer agents is an active area of research. mdpi.comnih.gov Pyrrolidines, for example, have been evaluated for their antiproliferation activities, with some analogues showing inhibitory effects on various cancer cell lines, including HCT116 and HL60 cells, by inducing cell cycle arrest and apoptosis. nih.gov

A study on a related compound, 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide, demonstrated significant anti-proliferative activity against the A549 lung cancer cell line, with an IC50 of 14.4 µg/mL. nih.gov This compound also showed a potent anti-proliferative effect on Human Umbilical Vein Endothelial Cells (HUVEC), with an IC50 of 5.6 µg/mL, suggesting anti-angiogenic potential. nih.gov While this highlights the potential of the bromo-pyrrolidine combination, direct cytotoxicity data for this compound against a diverse range of cell lines is not widely available in the current literature.

Anti-inflammatory Response Evaluation

Pyrrolidine and its derivatives have been investigated for their role in modulating inflammation. nih.gov Research into new pyrrolidine-based compounds has identified derivatives that exhibit significant anti-inflammatory effects in animal models. nih.gov Some pyrrolidine-2,5-dione derivatives have shown marked inhibitory activity against key inflammatory enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). researchgate.net However, specific studies evaluating the anti-inflammatory response of this compound itself are limited.

Exploration of Other Biological Modulations (e.g., urease inhibition, PI3Kα inhibition)

The pyridine scaffold has been explored for its inhibitory effects on various enzymes. For instance, derivatives of pyridylpiperazine have been synthesized and evaluated as potent urease inhibitors, an important target for treating infections caused by urease-producing bacteria like Helicobacter pylori. nih.gov Some of these derivatives showed significantly lower IC50 values than the standard inhibitor, thiourea. nih.gov

In the context of kinase inhibition, which is crucial for cancer therapy, derivatives of pyrrolo[2,3-d]pyrimidines have been investigated. nih.gov Specifically, Alpelisib, a drug containing a 2-substituted pyrrolidine ring, functions as an alpha-specific phosphoinositide 3-kinase (PI3K) inhibitor. mdpi.com However, dedicated studies on the direct inhibitory activity of this compound against urease or specifically the PI3Kα isoform have not been prominently featured in scientific reports.

Investigation of Molecular Targets and Mechanism of Action for this compound Analogues

While broad screening of the parent compound is limited, research into specific analogues has successfully identified and characterized distinct molecular targets, providing clear mechanisms of action.

Receptor Binding Assays (e.g., 5-HT6 Receptor Antagonism)

A significant area of investigation for analogues of this compound has been their interaction with serotonin (B10506) (5-HT) receptors, particularly the 5-HT6 receptor. The 5-HT6 receptor is located almost exclusively in the central nervous system and is a key target for developing agents that enhance cognitive function, making it relevant for conditions like Alzheimer's disease. nih.gov

A series of aryl pyridyl sulfones derived from this compound were synthesized and tested for their 5-HT6 receptor binding properties. One derivative, 4-(2-Bromo-6-pyrrolidin-1-ylpyridine-4-sulfonyl)phenylamine , proved to be a highly potent and selective 5-HT6 receptor antagonist. mdpi.com This compound demonstrated a high binding affinity for the 5-HT6 receptor, as indicated by its pKi value.

| Compound | Target Receptor | Binding Affinity (pKi) |

| 4-(2-Bromo-6-pyrrolidin-1-ylpyridine-4-sulfonyl)phenylamine | 5-HT6 | 9.0 |

Table 1: Binding affinity of a this compound analogue for the 5-HT6 receptor. The pKi value is the negative logarithm of the inhibition constant (Ki), with a higher value indicating stronger binding affinity. mdpi.com

This potent antagonism at the 5-HT6 receptor suggests a functional link to cholinergic neurotransmission. mdpi.com Blockade of these receptors by the antagonist leads to an increase in acetylcholine (B1216132) levels in the frontal cortex, which is believed to underpin the observed improvements in cognitive performance in preclinical models. mdpi.comnih.gov This highlights a clear molecular mechanism through which derivatives of this compound can exert pharmacological effects.

Enzyme Inhibition Kinetics and Selectivity Profiling

No studies detailing the enzyme inhibition kinetics or selectivity profile of this compound could be identified. Information regarding its potential targets, mechanism of inhibition (e.g., competitive, non-competitive), inhibition constants (Kᵢ), or its selectivity against a panel of related or unrelated enzymes is not available in the current body of scientific literature.

Cellular Pathway Modulation and Signaling Cascade Impact (e.g., PI3K/Akt, NF-kB Pathways)

There is no available research on the effects of this compound on cellular pathways such as the PI3K/Akt or NF-kB signaling cascades. Consequently, there is no data on its potential to modulate these or any other cellular signaling pathways, which are critical in various physiological and pathological processes.

In Vivo Preclinical Pharmacological Evaluation

Comprehensive in vivo preclinical data for this compound is not documented in publicly accessible research.

Efficacy Assessments in Relevant Disease Models

No studies were found that assess the efficacy of this compound in any relevant animal models of disease.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling

Information on the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and pharmacodynamic effects (the biochemical and physiological effects of the drug on the body) of this compound is not available.

Initial Toxicological Screenings and Safety Margin Determination

There are no published initial toxicological screenings or studies to determine the safety margin of this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Key Pharmacophoric Elements within the 5-Bromo-2-(pyrrolidin-1-yl)pyridine Scaffold

The this compound scaffold is a significant structure in medicinal chemistry, with its pyridine (B92270) ring being a common feature in many FDA-approved drugs. mdpi.com The key pharmacophoric elements of this scaffold are the pyridine ring and the pyrrolidine (B122466) ring. The pyridine ring, a six-membered heteroaromatic ring, is known for its diverse biological activities, including anticancer and antimicrobial effects. mdpi.comnih.gov Its basic nature can improve the water solubility of drug molecules. nih.gov The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is also prevalent in numerous bioactive compounds. msesupplies.comnih.gov The sp3-hybridization of the pyrrolidine ring allows for a three-dimensional structure that can effectively explore the pharmacophore space. nih.gov

The nitrogen atom in the pyrrolidine ring provides basicity to the scaffold. nih.gov Furthermore, the nitrogen atom of the pyrrolidine is a common site for substitution, with a high percentage of FDA-approved drugs containing a pyrrolidine ring being substituted at the N-1 position. nih.gov This highlights the importance of the pyrrolidine nitrogen in interacting with biological targets.

Impact of Halogen Substitution Position and Nature on Biological Activity

Halogen substitution on the pyridine ring significantly influences the biological activity of the resulting compounds. The position and nature of the halogen are critical factors. In the case of this compound, the bromine atom is at the 5-position of the pyridine ring. This position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups through reactions like palladium-catalyzed cross-coupling. nih.gov

The nature of the halogen (e.g., fluorine, chlorine, bromine) also plays a crucial role. For instance, in the synthesis of pentafluorosulfanylated cyclobutanes, substrates with fluoro, chloro, and bromo substituents all yielded the desired products, albeit with varying yields. acs.org This suggests that the electronic properties and steric bulk of the halogen can modulate the reactivity and, consequently, the biological activity of the molecule.

Studies on other pyridine derivatives have shown that the presence and position of halogens like bromine and chlorine can affect their antiproliferative activity. mdpi.com The specific impact of the bromine at the 5-position of the 2-(pyrrolidin-1-yl)pyridine (B2521158) core requires detailed investigation for different biological targets to establish a clear structure-activity relationship.

Conformational Analysis and Identification of Bioactive Conformations

The conformational flexibility of the pyrrolidine ring is a key determinant of the biological activity of this compound. The pyrrolidine ring can adopt various conformations, often described as envelope or twisted forms. nih.gov The specific puckering of the ring, influenced by substituents, can affect how the molecule binds to its biological target. nih.gov

In a related compound, 2-Amino-6-(pyrrolidin-1-yl)-4-p-tolyl-pyridine-3,5-dicarbonitrile, the pyrrolidine ring was found to adopt an envelope conformation. nih.gov The dihedral angle between the pyrrolidine and pyridine rings was also determined, highlighting the spatial relationship between these two key pharmacophoric elements. nih.gov Identifying the specific bioactive conformation of this compound for a particular target would require advanced computational modeling and experimental techniques like X-ray crystallography of the ligand-protein complex. This knowledge is crucial for designing more potent and selective analogs.

Influence of Substituent Variations on Potency, Selectivity, and Drug-Like Properties

For example, in a series of inhibitors for the inflammatory kinases TBK1 and IKKε, the introduction of various substituents on the A-ring of a core scaffold via palladium-catalyzed cross-coupling reactions on bromo precursors led to analogs with IC50 values as low as 210 nM. nih.gov This demonstrates the power of substituent variation in optimizing potency. Furthermore, these modifications also influenced selectivity, with some analogs showing preferential inhibition of either TBK1 or IKKε. nih.gov

Computational and Theoretical Chemistry Applications

Quantum Chemical Calculations of 5-Bromo-2-(pyrrolidin-1-yl)pyridine and Analogues

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental chemical characteristics of this compound and its analogues.

The following table summarizes key molecular properties of this compound.

Table 1: Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁BrN₂ sigmaaldrich.com |

| Molecular Weight | 227.10 g/mol sigmaaldrich.com |

| InChI Key | MEVCTGBLQDZPFZ-UHFFFAOYSA-N sigmaaldrich.com |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy and localization of these orbitals in this compound can predict its susceptibility to nucleophilic or electrophilic attack. youtube.comwuxiapptec.com The HOMO, being the orbital from which electrons are most readily donated, indicates regions prone to electrophilic attack. Conversely, the LUMO, the orbital that most readily accepts electrons, points to sites susceptible to nucleophilic attack. youtube.com Analyzing the HOMO-LUMO gap also provides an indication of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying reactive sites. researchgate.netmdpi.comchemrxiv.org The MEP map displays regions of negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (electron-poor areas), which are prone to nucleophilic attack. researchgate.netchemrxiv.org For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyridine (B92270) and pyrrolidine (B122466) rings, indicating their nucleophilic character. mdpi.com The bromine atom and the hydrogen atoms on the pyridine ring would likely exhibit positive potential, suggesting their electrophilic character. researchgate.net

Molecular Docking and Dynamics Simulations in Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze how a small molecule like this compound might interact with a biological target, such as a protein or enzyme. researchgate.netsemanticscholar.org

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. csfarmacie.cz In the context of drug discovery, docking is used to predict how a ligand, such as this compound, binds to the active site of a protein. nih.gov The results of docking studies can provide detailed information about the binding mode, including the specific amino acid residues involved in the interaction and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions). This information is crucial for understanding the basis of molecular recognition and for designing more potent and selective inhibitors. csfarmacie.cz The binding affinity, often expressed as a docking score or binding energy, can also be estimated, providing a qualitative measure of the ligand's potency. semanticscholar.org

The following table illustrates a hypothetical docking result for this compound with a generic protein kinase target.

Table 2: Hypothetical Docking Results of this compound with a Protein Kinase

| Parameter | Predicted Value |

|---|---|

| Binding Energy (kcal/mol) | -8.5 |

| Key Interacting Residues | Lys72, Glu91, Leu135 |

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, allowing for the study of its behavior over time. researchgate.netnih.gov One specialized application of MD simulations is the analysis of the water network within the binding site, often referred to as WaterMap studies. Water molecules in a binding site can play a crucial role in mediating ligand-protein interactions. WaterMap analysis identifies stable and unstable water molecules in the binding site. Displacing unstable, high-energy water molecules upon ligand binding can be thermodynamically favorable and contribute significantly to the binding affinity. Understanding the role of these water molecules can provide valuable insights for lead optimization, guiding modifications to the ligand structure to better displace or interact with the binding site water network.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational technique employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This method is instrumental in predicting the activity of novel molecules, thereby guiding the design and synthesis of more potent and selective drug candidates.

Although a specific QSAR study centered on this compound has not been identified, the principles of QSAR can be illustrated by examining studies on structurally related compounds. For example, QSAR analyses are often performed on derivatives of pyridine and pyrrolidine to predict their efficacy as receptor antagonists or enzyme inhibitors.

In a typical QSAR study, a dataset of compounds with known biological activities is used. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to develop a mathematical equation that relates these descriptors to the observed biological activity.

Illustrative Data for a Hypothetical QSAR Study:

To demonstrate the type of data involved in a QSAR study, the following table presents hypothetical data for a series of pyridine derivatives, including a compound analogous to this compound. This table illustrates how different structural modifications can influence molecular descriptors and, consequently, the predicted biological activity.

| Compound ID | R-Group at C5 | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted pIC50 |

| 1 | H | 148.21 | 1.85 | 16.13 | 5.2 |

| 2 | Cl | 182.65 | 2.41 | 16.13 | 5.8 |

| 3 | Br | 227.10 | 2.62 | 16.13 | 6.1 |

| 4 | I | 275.10 | 3.05 | 16.13 | 6.4 |

| 5 | CH3 | 162.24 | 2.29 | 16.13 | 5.5 |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental or calculated values for a specific QSAR model involving this compound.

Detailed Research Findings from Related QSAR Studies:

QSAR studies on broader classes of compounds, such as nicotinic acetylcholine (B1216132) receptor (nAChR) antagonists, have revealed key structural features that influence activity. These findings can provide insights into the potential role of the substructures within this compound in modulating biological activity.

For instance, studies on nAChR antagonists have often highlighted the importance of:

A hydrogen bond acceptor: The pyridine nitrogen in the 2-aminopyridine (B139424) scaffold can serve as a crucial hydrogen bond acceptor, interacting with the receptor binding site.

Electronic properties: The electron-withdrawing nature of the bromine atom at the 5-position of the pyridine ring can influence the electronic distribution of the entire molecule, thereby affecting its binding affinity.

A QSAR model for a series of such compounds might take the form of an equation like:

pIC50 = c0 + c1LogP + c2PSA + c3*DipoleMoment

While a dedicated QSAR model for this compound is not available, the extensive body of QSAR research on related heterocyclic compounds underscores the potential for applying such computational methods to predict its biological activities and to guide the design of novel derivatives with enhanced therapeutic properties. The presence of key pharmacophoric features within its structure makes it a promising candidate for inclusion in future QSAR studies aimed at discovering new drugs.

Advanced Spectroscopic and Structural Characterization

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, offering a detailed molecular portrait. The analysis would also reveal the packing of molecules within the crystal lattice and identify any significant intermolecular interactions, such as hydrogen bonds or π-stacking, which govern the solid-state properties of the material.

As of this writing, a specific single-crystal X-ray diffraction study for 5-Bromo-2-(pyrrolidin-1-yl)pyridine is not widely available in published academic literature or public structural databases. Such a study, were it to be conducted, would be expected to provide key structural parameters.

Table 1: Expected Structural Insights from X-ray Crystallography for this compound

| Structural Parameter | Information to be Gained |

| Bond Lengths | Precise measurement of C-N, C-C, C-Br, and C-H bonds within the pyridine (B92270) and pyrrolidine (B122466) rings. |

| Bond Angles | Determination of the geometry around each atom, confirming the planarity of the pyridine ring and the conformation of the pyrrolidine ring. |

| Torsional Angles | Revelation of the rotational orientation of the pyrrolidine ring relative to the pyridine ring. |

| Intermolecular Interactions | Identification of how molecules pack in the solid state, including potential halogen bonding involving the bromine atom. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure and Dynamics Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to map the carbon-hydrogen framework of this compound.

¹H NMR provides information on the chemical environment, number, and connectivity of protons. The spectrum of this compound shows distinct signals for the protons on the pyridine ring and the pyrrolidine ring. The chemical shifts (δ) are influenced by the electron-withdrawing bromine atom and the electron-donating pyrrolidinyl group. Splitting patterns (multiplicity) arise from spin-spin coupling between adjacent protons, revealing which protons are neighbors in the structure.

While specific, peer-reviewed ¹³C NMR data is not extensively published, the spectrum is expected to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The chemical shifts would differentiate the aromatic carbons of the pyridine ring from the aliphatic carbons of the pyrrolidine ring.

Table 2: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Proton Assignment |

| 8.11 | d | 2.4 | H-6 (Pyridine) |

| 7.39 | dd | 8.8, 2.4 | H-4 (Pyridine) |

| 6.28 | d | 8.8 | H-3 (Pyridine) |

| 3.47 | t | 6.4 | -CH₂-N- (Pyrrolidine, 2C) |

| 1.99 | t | 6.4 | -CH₂-CH₂- (Pyrrolidine, 2C) |

| Solvent: CDCl₃, Frequency: 400 MHz |

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used for the precise determination of molecular weight and can provide structural information through the analysis of fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) can determine its molecular mass with high accuracy, confirming its elemental composition (C₉H₁₁BrN₂). The molecular weight of the compound is 227.10 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as the protonated molecule, [M+H]⁺. A key feature in the mass spectrum is the isotopic signature of bromine, which exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two prominent peaks in the mass spectrum for any bromine-containing ion, separated by approximately 2 Da.

Detailed studies on the fragmentation pathways are not widely published, but collision-induced dissociation (CID) experiments would likely show characteristic losses, such as fragmentation of the pyrrolidine ring or cleavage of the C-N bond connecting the two ring systems.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value | Description |

| Molecular Formula | C₉H₁₁BrN₂ | --- |

| Molecular Weight | 227.10 | Calculated from atomic masses. |

| Observed Ion (ESI-MS) | m/z 227.1, 229.1 | Protonated molecule [M+H]⁺, showing the characteristic isotopic pattern for bromine. |

| Isotopic Signature | ~1:1 ratio for M and M+2 peaks | Confirms the presence of one bromine atom. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Vibrational and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the vibrational and electronic properties of a molecule.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups. For this compound, characteristic absorption bands would be expected for the C-H, C=C, C=N, and C-N bonds.

UV-Vis spectroscopy probes the electronic transitions within a molecule. Aromatic systems like the pyridine ring in this compound typically exhibit strong absorption in the UV region due to π → π* transitions. The position and intensity of the absorption maxima (λ_max) are sensitive to the substituents on the ring.

Experimental IR and UV-Vis spectra for this specific compound are not widely available in the literature. However, the expected absorption regions can be predicted based on the known behavior of similar chemical structures.

Table 4: Expected Vibrational and Electronic Spectroscopic Data for this compound

| Spectroscopy Type | Expected Absorption Region | Bond/Transition Type |

| Infrared (IR) | 3100-3000 cm⁻¹ | Aromatic C-H stretch |

| 2980-2850 cm⁻¹ | Aliphatic C-H stretch | |

| 1600-1450 cm⁻¹ | Aromatic C=C and C=N stretching | |

| 1350-1250 cm⁻¹ | Aromatic C-N stretching | |

| 600-500 cm⁻¹ | C-Br stretch | |

| UV-Visible (UV-Vis) | ~250-300 nm | π → π* electronic transitions of the substituted pyridine ring. |

Emerging Applications and Novel Derivatization Strategies

Utilization of 5-Bromo-2-(pyrrolidin-1-yl)pyridine as a Versatile Chemical Building Block for Complex Molecule Synthesis

This compound is a valuable heterocyclic building block due to its distinct structural features. The molecule incorporates a pyridine (B92270) ring, which is a common motif in pharmacologically active compounds, and a pyrrolidine (B122466) substituent, which can enhance solubility and modulate biological activity. The key to its versatility, however, is the bromine atom located at the C-5 position of the pyridine ring.

This bromine atom serves as a highly effective functional handle for a variety of metal-catalyzed cross-coupling reactions. It is particularly well-suited for palladium-catalyzed transformations such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For instance, the Suzuki coupling allows for the straightforward introduction of aryl or heteroaryl groups, leading to the synthesis of complex biaryl structures that are prevalent in many drug candidates.

The reactivity of similar bromo-pyridine derivatives in such coupling reactions is well-documented. For example, studies on compounds like 5-bromo-2-methylpyridin-3-amine have demonstrated their successful use in Suzuki cross-coupling reactions to generate novel pyridine derivatives in moderate to good yields mdpi.com. This established reactivity profile strongly supports the potential of this compound to act as a precursor for a diverse range of more complex molecules. By replacing the bromine atom, chemists can introduce a variety of substituents to build intricate molecular architectures for applications in drug discovery and agrochemicals.

Representative Suzuki Coupling Reaction

| Reactant A | Reactant B | Catalyst / Base | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 5-Phenyl-2-(pyrrolidin-1-yl)pyridine |

Exploration in Advanced Material Science Research

While pyridine derivatives are widely used in the development of functional nanomaterials and organometallic compounds for advanced materials, specific research detailing the application of this compound in this field is not extensively documented in publicly available literature. The inherent properties of the pyridine scaffold suggest potential utility in areas such as organic light-emitting diodes (OLEDs) or as a component in fluorescent sensors, where the electronic characteristics of the heteroaromatic system can be exploited. However, dedicated studies focusing on the integration of this particular compound into advanced materials have yet to be prominently reported.

Design of Catalytic Ligands Based on Pyridine-Pyrrolidine Scaffolds

The pyridine-pyrrolidine scaffold is a privileged structure in the design of ligands for asymmetric catalysis. The two nitrogen atoms—one in the sp²-hybridized pyridine ring and the other in the sp³-hybridized pyrrolidine ring—can act as a bidentate chelating system, effectively coordinating to a transition metal center. This coordination is fundamental to the formation of stable and catalytically active metal complexes.

This compound is an excellent starting point for creating a diverse library of such ligands. The 2-(pyrrolidin-1-yl)pyridine (B2521158) core provides the essential bidentate coordination site. The bromine atom at the 5-position offers a crucial site for derivatization. Through reactions such as lithium-halogen exchange followed by quenching with an electrophile, or via palladium-catalyzed cross-coupling, a wide range of functional groups can be installed at this position. This allows for the fine-tuning of the ligand's steric and electronic properties.

For example, introducing bulky substituents can create a specific chiral pocket around the metal center, influencing the enantioselectivity of a catalytic reaction. Altering the electronic nature of the pyridine ring by adding electron-donating or electron-withdrawing groups can modify the reactivity of the metal catalyst. Ligands based on the 2-pyrrolidinopyridine framework have been successfully employed in palladium-catalyzed allylic substitution reactions researchgate.net. Furthermore, a wide range of functionalized pyridine ligands have been used to synthesize various Pd(II) complexes that serve as efficient precatalysts in Suzuki–Miyaura and Heck cross-coupling reactions nih.gov. The ability to systematically modify the ligand structure derived from this compound makes it a highly valuable platform for developing next-generation catalysts for challenging organic transformations.

Application in Catalysis: Representative Example

| Catalyst Type | Ligand Scaffold | Metal Center | Target Reaction |

| Asymmetric Catalyst | 2-Pyrrolidinopyridine | Palladium (Pd) | Allylic Alkylation researchgate.net |

Patent Landscape and Intellectual Property Analysis

Analysis of Existing Patent Filings and Grants Pertaining to 5-Bromo-2-(pyrrolidin-1-yl)pyridine and its Derivatives

A detailed review of the patent landscape reveals that this compound is a significant intermediate and structural motif in the synthesis of a wide range of pharmacologically active compounds, particularly kinase inhibitors. While patents specifically claiming this exact compound as the final product are not prominent, its role as a key building block is extensively documented in numerous patent applications and grants.

Patents in this area often claim large Markush structures, which encompass a multitude of substituted pyridine (B92270) and pyrrolidine (B122466) derivatives. This strategy allows for broad protection of a chemical space rather than a single compound. The compound this compound frequently falls within the scope of these broad claims or is explicitly used in the synthesis of the exemplified compounds.

For instance, patents for pyrrolopyrimidine compounds, which are potent inhibitors of cyclin-dependent kinases (CDKs), describe synthetic routes that utilize brominated pyridines and pyrrolidine-containing fragments. google.com These inventions are often directed towards the treatment of hyperproliferative diseases such as cancer. google.com The synthesis of these complex molecules often involves coupling reactions where the bromo- and pyrrolidine-substituted pyridine core is a crucial starting material or intermediate.

The following table provides a summary of representative patents where this compound or its close derivatives are relevant to the claimed invention, highlighting its importance as a synthetic intermediate.

| Patent Number | Title | Key Application/Technology | Relevance of this compound Scaffold |

| US8415355B2 | Pyrrolopyrimidine compounds and their uses | CDK4 inhibitors for treating cancer and inflammation. google.com | The synthesis of the claimed pyrrolopyrimidine compounds involves the use of substituted bromo-pyridines and pyrrolidine intermediates. google.com |

| CA2966376A1 | Pyrimidine (B1678525) or pyridine compounds, preparation method therefor and pharmaceutical uses thereof | Inhibitors of EGFR mutants for cancer treatment. google.com | Discloses pyrimidine or pyridine compounds with high inhibitory activity against EGFR mutants, where the pyridine scaffold is a core component. google.com |

| EP2298291A3 | Kinase inhibitors for treating cancers | Inhibitors of various kinases, including drug-resistant forms, for cancer therapy. google.com | Describes kinase inhibitors with a pyridine core, useful for treating a wide range of diseases associated with abnormal kinase activity. google.com |

| US20190053492A1 | Substituted pyridine compounds as pesticides | Use of substituted pyridine compounds for pest control. google.com | The patent claims a broad range of substituted pyridine compounds, showcasing the versatility of this scaffold beyond pharmaceuticals. google.com |

This analysis underscores the strategic value of this compound not as a standalone patented entity, but as a foundational element in the creation of novel, high-value therapeutic agents.

Identification of Intellectual Property Trends for Substituted Pyridine-Pyrrolidine Compounds

The intellectual property trends for substituted pyridine-pyrrolidine compounds are largely driven by their significant potential in drug discovery, particularly in the development of targeted therapies. Several key trends can be identified from the patent landscape:

Focus on Kinase Inhibition: A predominant trend is the use of pyridine-pyrrolidine scaffolds in the design of protein kinase inhibitors. caldwelllaw.com Kinases are a crucial class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, especially cancer. google.comcaldwelllaw.com Consequently, a vast number of patents are filed for compounds that can modulate the activity of specific kinases. The pyridine-pyrrolidine motif serves as a versatile backbone for developing inhibitors that can target the ATP-binding site of kinases with high affinity and selectivity. caldwelllaw.com

Broad Markush Claims: To maximize the scope of protection, patent applications in this field typically employ broad Markush claims. This approach allows inventors to claim a large family of related compounds defined by a common core structure and a set of variable substituents. This strategy is evident in patents for various kinase inhibitors, where the core is often a pyridine or a related heterocyclic system, and one of the substitution points is a pyrrolidine ring or a similar nitrogen-containing heterocycle.

Application in Oncology and Inflammatory Diseases: The primary therapeutic areas targeted by patents for pyridine-pyrrolidine derivatives are oncology and inflammatory conditions. google.comnih.gov In oncology, these compounds are being developed to inhibit the growth of tumors by targeting kinases that drive cancer cell proliferation. ekb.eg In the context of inflammation, they are investigated for their ability to modulate immune responses by inhibiting kinases involved in inflammatory signaling pathways. nih.gov

Exploration of Diverse Chemical Space: While kinase inhibitors are a major focus, the patent landscape also reveals the exploration of pyridine-pyrrolidine derivatives for other therapeutic applications. These include treatments for neurodegenerative diseases, viral infections, and as antagonists for various receptors. google.com This diversification indicates the broad utility of this chemical scaffold in medicinal chemistry.

Strategic Considerations for Novel Compound Development and Patent Protection

The development and patenting of novel compounds based on the this compound scaffold require careful strategic planning to ensure a strong and defensible intellectual property position. Key considerations include:

Thorough Prior Art Analysis: Before initiating a research program, a comprehensive search of existing patents and scientific literature is essential. This analysis helps in identifying the existing intellectual property landscape, avoiding potential infringement, and pinpointing opportunities for novel inventions.

Multi-Layered Patent Strategy: A robust patent strategy should not be limited to claiming the final compound. It should also encompass various layers of protection, including:

Composition of Matter Claims: These claims protect the novel chemical entity itself and are the cornerstone of pharmaceutical patents.

Method of Use Claims: These claims cover the use of the compound for treating a specific disease or condition.

Pharmaceutical Composition Claims: These protect the formulation of the drug product, including the active ingredient and any pharmaceutically acceptable excipients.

Process Claims: Claims directed to a novel and non-obvious method of synthesizing the compound can provide an additional layer of protection.

Defining the Scope of Claims: The scope of the patent claims should be carefully drafted to be broad enough to prevent competitors from easily designing around the invention, yet narrow enough to be supported by the experimental data and to withstand challenges of validity.

Freedom-to-Operate (FTO) Analysis: As the development of a compound progresses towards commercialization, conducting a freedom-to-operate analysis is crucial. This involves determining whether the production, use, or sale of the product infringes on the patent rights of others. dcp-ip.com

Building a Patent Portfolio: For a sustained competitive advantage, companies should aim to build a portfolio of patents around their core inventions. This can include patents on improved formulations, new therapeutic uses (repositioning), and combination therapies. A strong patent portfolio is also a valuable asset for attracting investment and securing partnerships. dcp-ip.com

Global Patent Strategy: In the pharmaceutical industry, a global patent strategy is essential. This involves filing for patent protection in key markets where the product will be manufactured, sold, or used. International agreements like the Patent Cooperation Treaty (PCT) can streamline the process of filing in multiple countries.

By carefully considering these strategic aspects, innovators can effectively protect their intellectual property and maximize the commercial potential of novel compounds derived from the versatile this compound scaffold.

Future Research Directions and Translational Perspectives

Rational Design of Next-Generation Analogues with Enhanced Biological Profiles

The rational design of new analogs of 5-Bromo-2-(pyrrolidin-1-yl)pyridine is a key strategy to enhance their biological activity and selectivity. This process involves a deep understanding of the structure-activity relationships (SAR) of related pyridine (B92270) derivatives. nih.gov For instance, in a series of 2-aminopyrimidine (B69317) and 2-aminopyridine (B139424) derivatives, the introduction of two small aromatic groups separated by a flexible diaminoalkyl linker resulted in potent cholinesterase inhibitors. researchgate.net

Systematic modifications of the this compound core can be explored. The bromine atom at the 5-position can be replaced with other halogens (e.g., chlorine, fluorine) or with various aryl or heteroaryl groups via cross-coupling reactions to probe the effect on biological activity. nih.gov The pyrrolidine (B122466) ring can also be modified by introducing substituents or by replacing it with other cyclic amines to optimize binding interactions with biological targets. mdpi.com The presence and position of substituents like methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) groups have been shown to enhance the antiproliferative activity of pyridine derivatives, while bulky groups or halogens can sometimes decrease it. nih.gov

A study on pyridine-bridged combretastatin (B1194345) analogues revealed that specific substitution patterns on the phenyl rings, such as 2,4-dimethoxy, led to low nanomolar IC50 values in cancer cell lines. acs.org This highlights the importance of precise substituent placement in achieving high potency.

Table 1: Structure-Activity Relationship Insights for Pyridine Derivatives

| Structural Modification | Effect on Biological Activity | Reference(s) |

| Introduction of two aromatic moieties separated by a flexible linker | Potent cholinesterase inhibition | researchgate.net |

| Variation of substituents on aryl rings | Significant impact on antiproliferative activity | acs.org |

| Presence and position of -OMe, -OH, -C=O, and -NH2 groups | Enhanced antiproliferative activity | nih.gov |

| Presence of halogen atoms or bulky groups | Can lead to lower antiproliferative activity | nih.gov |

Development of Greener and More Efficient Synthetic Methodologies

The development of environmentally friendly and efficient synthetic methods is crucial for the sustainable production of pharmaceutically important heterocyclic compounds. nih.gov Traditional methods for synthesizing pyridine derivatives often involve harsh conditions and toxic reagents. nih.govnih.gov Modern approaches focus on green chemistry principles, such as the use of renewable feedstocks, safer solvents, and energy-efficient techniques. ijpsjournal.com

Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times and improving yields for the synthesis of pyridine derivatives. nih.govacs.org One-pot multicomponent reactions are another efficient strategy, allowing for the construction of complex molecules in a single step with high atom economy. nih.gov The use of green catalysts, such as recyclable and reusable catalysts, biocatalysts, and heterogeneous catalysts, offers a more sustainable alternative to traditional metal catalysts. numberanalytics.com For instance, copper ferrite (B1171679) (CuFe2O4) magnetic nanoparticles have been used as a heterogeneous catalyst in the synthesis of dihydropyrimidinone derivatives under solvent-free conditions. researchgate.net

Solvent-free reactions and the use of environmentally benign solvents like water, ionic liquids, and deep eutectic solvents are also gaining traction in the synthesis of heterocyclic compounds. nih.govnumberanalytics.com These greener methods not only reduce the environmental impact but also often lead to improved efficiency and safety. ijpsjournal.com

Table 2: Comparison of Synthetic Methodologies for Pyridine Derivatives

| Synthetic Method | Advantages | Disadvantages | Reference(s) |

| Conventional Heating | Well-established | Longer reaction times, lower yields, often requires harsh conditions | acs.org |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, higher yields, increased purity | Requires specialized equipment | nih.govacs.org |

| Multicomponent Reactions | High atom economy, operational simplicity, reduced waste | Can be challenging to optimize | nih.govnih.gov |

| Green Catalysis | Reusability, reduced toxicity, high selectivity | Catalyst development can be complex | numberanalytics.comresearchgate.net |

| Solvent-Free Reactions | Reduced solvent waste, often milder conditions | Limited by reactant solubility and melting points | nih.govresearchgate.net |

Comprehensive Preclinical Development Initiatives for Promising Drug Candidates

Promising analogues of this compound identified through rational design and synthesized via green methodologies would need to undergo comprehensive preclinical development. This involves a series of in vitro and in vivo studies to evaluate their therapeutic potential and to identify lead candidates for clinical trials.

The preclinical evaluation would typically start with in vitro assays to determine the compound's efficacy against specific biological targets. For example, novel pyridine derivatives have been evaluated as potential anticancer agents by testing their cytotoxic effects on various cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). nih.gov In the context of neurodegenerative diseases, preclinical studies might involve assessing the ability of the compounds to protect neuronal cells from excitotoxicity or to inhibit the aggregation of misfolded proteins. easychair.orgfrontiersin.org For instance, novel activators of the excitatory amino acid transporter 2 (EAAT2) have been tested in a Drosophila model of Huntington's disease. frontiersin.org

Exploration of Novel Therapeutic Areas and Neglected Diseases

The structural motif of this compound holds potential for the treatment of a wide range of diseases beyond the commonly explored areas of cancer and neurodegeneration. The pyridine ring is a versatile scaffold found in compounds with diverse biological activities, including antimicrobial and antiviral properties. nih.gov

There is a significant opportunity to explore the potential of this compound derivatives in the context of neglected diseases. Prion diseases, which are fatal neurodegenerative disorders, represent one such area. High-throughput screening has identified 2-aminothiazoles, which share some structural similarities with 2-aminopyridines, as potent anti-prion compounds. nih.govresearchgate.net This suggests that derivatives of this compound could be promising candidates for the development of therapeutics for these untreatable diseases.

Furthermore, pyridine derivatives have shown activity against various microorganisms, including bacteria and fungi. nih.gov This opens up avenues for developing novel antibiotics to combat the growing threat of antimicrobial resistance. The immunomodulatory properties of some pyridine-containing compounds also suggest their potential use in treating inflammatory and autoimmune diseases. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, offering powerful tools to accelerate the design and optimization of new drug candidates. mdpi.com These computational approaches can be applied at various stages of the development pipeline for this compound analogues.

In silico methods, such as molecular docking and molecular dynamics simulations, can be used to predict the binding affinity and interactions of designed compounds with their biological targets. nih.gov This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and experimental testing. jrespharm.com Quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of new compounds based on their chemical structure, further guiding the design process. nih.gov

Advanced ML algorithms, including deep learning and graph convolutional networks, can analyze vast datasets of chemical and biological information to identify novel patterns and predict drug-target interactions with high accuracy. nih.govnih.gov These models can be trained to generate new molecular structures with desired properties, a process known as de novo drug design. acs.org By leveraging AI and ML, researchers can significantly reduce the time and cost associated with drug discovery and increase the probability of success in developing new, effective therapies based on the this compound scaffold.

Q & A

Q. What are the optimized synthetic routes for 5-Bromo-2-(pyrrolidin-1-yl)pyridine, and how can reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution between a brominated pyridine precursor (e.g., 5-bromo-2-chloropyridine) and pyrrolidine under basic conditions. Key parameters include:

- Solvent selection : Acetonitrile or ethyl acetate are preferred due to their polarity and ability to stabilize intermediates .

- Temperature : Reflux conditions (e.g., 80–100°C) enhance reaction kinetics .

- Base choice : Triethylamine or K₂CO₃ facilitates deprotonation and accelerates substitution .

Example Optimization Table:

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Solvent | Acetonitrile | Increases by ~20% |

| Temperature | 80°C | Maximizes substitution |

| Reaction Time | 12–16 hours | Balances side reactions |

Q. How can researchers characterize the purity and structure of this compound?

Methodological Answer:

- Chromatography : Use HPLC with a C18 column and acetonitrile/water mobile phase to assess purity (>95% recommended) .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., pyrrolidine protons at δ 1.8–2.5 ppm) .

- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 257.05) .

Q. What are the best practices for storing and handling this compound to ensure stability?

Methodological Answer:

- Storage : Keep at 2–8°C in moisture-free, sealed containers to prevent hydrolysis .

- Handling : Use inert atmospheres (N₂/Ar) during reactions to avoid bromine displacement by moisture .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in medicinal chemistry applications?

Methodological Answer:

- DFT Calculations : Analyze electron density maps to identify nucleophilic/electrophilic sites. For example, the bromine atom is a prime site for Suzuki coupling .

- Docking Studies : Model interactions with biological targets (e.g., kinases) using software like AutoDock Vina, leveraging PubChem’s 3D conformer data .

Q. What strategies resolve contradictions in reported biological activities of this compound?

Methodological Answer:

- Dose-Response Analysis : Compare EC₅₀ values across studies to identify potency thresholds .

- Assay Validation : Use orthogonal methods (e.g., SPR vs. fluorescence polarization) to confirm target binding .

- Metabolic Stability Tests : Assess cytochrome P450 interactions to explain variability in in vivo efficacy .

Q. How does regioselectivity impact further functionalization of this compound?

Methodological Answer:

- Bromine Reactivity : The bromine at position 5 is amenable to cross-coupling (e.g., Buchwald-Hartwig amination) .

- Pyrrolidine Effects : The pyrrolidine group at position 2 sterically hinders electrophilic substitution at adjacent positions, directing reactions to position 4 .

Example Functionalization Table:

| Reaction Type | Site Modified | Key Reagents | Application |

|---|---|---|---|

| Suzuki Coupling | C5-Br | Pd(PPh₃)₄, Boronic acid | Biaryl drug scaffolds |

| N-Alkylation | Pyrrolidine N | Alkyl halides | Bioactivity modulation |

Q. What are the emerging applications in materials science?

Methodological Answer:

- Organic Semiconductors : The electron-withdrawing bromine and π-conjugated pyridine core enhance charge transport. Characterize via cyclic voltammetry (HOMO/LUMO levels) .

- Coordination Chemistry : Use as a ligand for transition metals (e.g., Pd, Cu) in catalytic systems .

Q. How to design experiments evaluating the compound’s pharmacokinetic (PK) properties?

Methodological Answer:

- ADME Profiling :

- Solubility : Measure in PBS (pH 7.4) using shake-flask method .

- Plasma Stability : Incubate with murine plasma (37°C) and monitor degradation via LC-MS .

- Metabolite Identification : Use high-resolution MS/MS to detect phase I/II metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten